2-Bromoethyl trifluoromethanesulfonate

Beschreibung

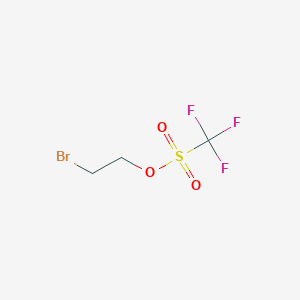

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromoethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF3O3S/c4-1-2-10-11(8,9)3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENPFZUYYWVXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448501 | |

| Record name | 2-bromoethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103935-47-3 | |

| Record name | 2-bromoethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoethyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromoethyl Trifluoromethanesulfonate

Preparation via Condensation with Triflic Anhydride (B1165640)

The reaction of an alcohol with trifluoromethanesulfonic (triflic) anhydride is a well-established and potent method for the formation of triflate esters. dtic.milwikipedia.org This approach leverages the high reactivity of triflic anhydride as a strong electrophile to facilitate the esterification of the hydroxyl group in 2-bromoethanol (B42945). wikipedia.orgnih.gov

Direct Esterification of 2-Bromoethanol with Triflic Anhydride

The synthesis of 2-bromoethyl trifluoromethanesulfonate (B1224126) can be achieved through the direct reaction of 2-bromoethanol with triflic anhydride. In this process, the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking one of the sulfur atoms of the triflic anhydride molecule. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the triflic acid byproduct that is formed, thereby driving the reaction to completion. orgsyn.org The triflate group is an excellent leaving group, which makes the resulting 2-bromoethyl trifluoromethanesulfonate a highly reactive and useful intermediate in further organic synthesis.

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing the synthesis of triflate esters from alcohols and triflic anhydride involves careful control over several factors to maximize yield and purity.

Key Optimization Parameters:

Base: A hindered or non-nucleophilic base is crucial. Pyridine is commonly used to scavenge the triflic acid generated during the reaction. orgsyn.org The stoichiometry of the base is typically slightly in excess relative to the alcohol to ensure complete neutralization.

Solvent: Anhydrous, non-protic solvents are required to prevent hydrolysis of the highly reactive triflic anhydride. orgsyn.org Dichloromethane (B109758) is a common choice. orgsyn.org

Temperature: The reaction is often conducted at low temperatures, such as in an acetone-dry ice bath, during the addition of the triflic anhydride to control the exothermic reaction. orgsyn.org The mixture is then typically allowed to warm to room temperature. orgsyn.org

Stoichiometry: A slight excess of triflic anhydride may be used to ensure complete conversion of the alcohol. orgsyn.org

The general procedure involves dissolving the alcohol (2-bromoethanol) and pyridine in a suitable solvent, cooling the solution, and then adding the triflic anhydride dropwise. orgsyn.org The careful management of these conditions is essential for achieving high yields and preventing side reactions.

Metathesis Reactions Involving Silver Triflate

An alternative synthetic strategy for preparing bromoalkyl triflates involves a metathesis reaction between a dibromoalkane and silver triflate (AgOTf). dtic.milresearchgate.net This method is particularly useful for shorter-chain dibromoalkanes and offers a pathway that complements the alcohol condensation route. researchgate.net Silver triflate serves to abstract a bromide ion, facilitating the formation of the triflate ester. wikipedia.org

Synthesis from 1,2-Dibromoethane (B42909) and Silver Triflate

The reaction of 1,2-dibromoethane with silver triflate can produce this compound. This reaction's outcome is highly dependent on the reaction conditions, including solvent, temperature, and reaction time. researchgate.net Research has shown that in a solvent like benzene (B151609), the reaction can be controlled to favor the formation of the monobromoalkyl triflate or proceed further to form the alkanediyl ditriflate. researchgate.net For instance, lower temperatures and shorter reaction times would favor the monosubstituted product, this compound.

The table below, based on data from studies on α,ω-dibromoalkanes, illustrates the influence of temperature on the product distribution in benzene.

Table 1: Effect of Temperature on Product Composition for the Reaction of 1,2-Dibromoethane with Silver Triflate in Benzene Data derived from studies on homologous α,ω-dibromoalkanes. researchgate.net

| Temperature (°C) | Molar Ratio (Br(CH₂)₂Br : Br(CH₂)₂OTf : TfO(CH₂)₂OTf) |

| 54 | 54 : 42 : 4 |

| 80 | 1 : 23 : 76 |

Mechanistic Investigations of Bromide Displacement by Silver Triflate

The reaction between lower α,ω-dibromoalkanes, such as 1,2-dibromoethane, and silver triflate exhibits unique reactivity and selectivity that points towards a specific mechanistic pathway. researchgate.net These shorter-chain dibromoalkanes show a resistance to product rearrangement that is observed in longer-chain analogues, a phenomenon explained by anchimeric assistance. researchgate.net

Anchimeric assistance, or neighboring group participation, refers to the increase in reaction rate caused by the interaction of a neighboring group with the reaction center. dalalinstitute.com In the metathesis of 1,2-dibromoethane with silver triflate, the initial displacement of the first bromide is believed to be assisted by the adjacent bromine atom. researchgate.net This participation leads to the formation of a stable, three-membered cyclic bromonium ion intermediate. researchgate.netyoutube.com

This intramolecular participation enhances the rate of the first metathesis step. The resulting cyclic bromonium ion is then opened by the triflate anion. This mechanism accounts for the high selectivity and stability of the products derived from shorter-chain dibromoalkanes like 1,2-dibromoethane and 1,3-dibromopropane. researchgate.net This mechanistic feature distinguishes it from the reactions of monobromoalkanes or higher α,ω-dibromoalkanes, which are more prone to rearrangements. researchgate.net

Postulated Anchimeric Stabilization by the Triflate Group

The unique reactivity and stability observed in the synthesis of triflates from shorter α,ω-dibromoalkanes, such as 1,2-dibromoethane, suggest the involvement of anchimeric assistance. researchgate.net Anchimeric assistance, also known as neighboring group participation, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular interaction can significantly increase reaction rates and influence stereochemistry. dalalinstitute.comquora.com

In the context of the synthesis of 2-bromoethyl triflate from 1,2-dibromoethane, after the initial displacement of one bromine atom to form the monobromoalkyl triflate, the triflate group itself is postulated to provide anchimeric stabilization in a subsequent reaction. This stabilization is thought to occur through the formation of a cyclic intermediate. This proposed mechanism helps to explain the observed resistance of lower α,ω-dibromoalkanes (from 1,2-dibromoethane to 1,4-dibromobutane) to product rearrangement to secondary triflates, a phenomenon seen with longer chain dibromoalkanes. researchgate.net The participation of the triflate group as a nucleophile, while not its primary role, has been observed in various reactions, lending credence to this hypothesis. nih.gov The formation of bridged intermediates is a characteristic feature of neighboring group participation, leading to retention of configuration at the reaction center due to a double SN2 inversion process. quora.comdalalinstitute.com

Influence of Reaction Parameters on Yield and Selectivity

The synthesis of this compound and related compounds via the metathesis of dibromoalkanes is sensitive to several reaction parameters. Careful optimization of these factors is crucial for achieving high yields and the desired product selectivity. researchgate.net

The chain length of the starting α,ω-dibromoalkane has a profound effect on the reactivity and the products formed. Shorter dibromoalkanes, specifically 1,2-dibromoethane, 1,3-dibromopropane, and 1,4-dibromobutane, exhibit unique reactivity that allows for the selective formation of monobromoalkyl triflates and alkanediyl ditriflates without rearrangement. In contrast, higher homologues, such as those with five or more carbons, are prone to rearrangement reactions, leading to the formation of secondary triflate products. researchgate.net

The distinct behavior of the shorter-chain dibromoalkanes is attributed to anchimeric assistance from the neighboring bromine atom in the first metathesis step, followed by stabilization from the triflate group in the second displacement. researchgate.net

Table 1: Reactivity of Dibromoalkanes in Triflate Synthesis

| Dibromoalkane | Predominant Product Type | Tendency for Rearrangement |

|---|---|---|

| 1,2-Dibromoethane | Monobromoalkyl triflate, Alkanediyl ditriflate | Low |

| 1,3-Dibromopropane | Monobromoalkyl triflate, Alkanediyl ditriflate | Low |

| 1,4-Dibromobutane | Monobromoalkyl triflate, Alkanediyl ditriflate | Low |

This table is based on research findings describing the differential reactivity of α,ω-dibromoalkanes in metathesis reactions with silver triflate. researchgate.net

The choice of solvent and the reaction temperature are critical for controlling the reaction pathway. For the synthesis of monobromoalkyl triflates and alkanediyl ditriflates from shorter chain dibromoalkanes, solvents like benzene and carbon tetrachloride have been used successfully. In these solvents, the desired products are formed without significant side reactions like solvent alkylation or polymerization, which can occur with longer chain dibromoalkanes. researchgate.net The rate of reaction and the propensity for rearrangement are also influenced by the solvent; for instance, reactions in benzene are noted to be slower and show less rearrangement. nih.gov

Temperature control is also essential. While specific optimal temperatures for the synthesis of this compound are determined empirically, the general principle is to maintain a temperature that allows for a reasonable reaction rate without promoting decomposition or unwanted side reactions.

Reaction time is a key variable that must be optimized to maximize the yield of the desired product, whether it be the monobromoalkyl triflate or the ditriflate. For instance, in the reaction of 1,3-dibromopropane, the concentration of the intermediate, 3-bromopropyl triflate, reaches a maximum before it is further converted to the ditriflate. This indicates that for the selective synthesis of the monobromo derivative, a shorter reaction time is necessary. researchgate.net

The nature of the bromine leaving group also plays a role. The metathesis reaction is typically driven by the precipitation of a silver halide, which shifts the equilibrium towards the products. The efficiency of this process can be influenced by the specific silver salt and the reaction conditions. nih.gov

Selective Formation of Monobromoalkyl Triflate Derivatives

The synthesis of monobromoalkyl triflates, such as this compound, in high selectivity is achievable with shorter α,ω-dibromoalkanes. The key to this selectivity lies in exploiting the differential reactivity of the two bromine atoms and carefully controlling the reaction conditions. By using a stoichiometric amount of the triflating agent and carefully monitoring the reaction progress, it is possible to favor the formation of the monosubstituted product. researchgate.net

For example, the reaction of 1,2-dibromoethane can be controlled to yield primarily 2-bromoethyl triflate. The unique stability conferred by the postulated anchimeric assistance from the triflate group in these shorter chain systems helps to prevent further unwanted reactions, allowing for the isolation of the monobromoalkyl triflate. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2-Dibromoethane |

| Silver triflate |

| 1,3-Dibromopropane |

| 1,4-Dibromobutane |

| 3-Bromopropyl triflate |

Role As a Precursor in the Generation of Advanced Synthetic Reagents

Synthesis of (2-Bromoethyl)diphenylsulfonium (B3254981) Trifluoromethanesulfonate (B1224126)

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is a stable, crystalline solid that has gained prominence as a key intermediate. nih.govorganic-chemistry.org It is prized not for its direct reactivity in many applications, but for its role as a convenient and storable precursor to a more reactive species.

Strategic Conversion of 2-Bromoethyl Trifluoromethanesulfonate to Sulfonium (B1226848) Salts

The synthesis of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is a direct and efficient process. It is typically prepared through the reaction of this compound with diphenyl sulfide (B99878). nih.gov The sulfide's sulfur atom acts as a nucleophile, displacing the highly labile triflate group from the ethyl backbone in an SN2 reaction. The bromide remains intact, yielding the desired sulfonium salt.

This conversion is strategically significant because it transforms the initial bifunctional electrophile into a stable, solid salt. nih.govorganic-chemistry.org This salt, which is now commercially available, is easier to handle, purify, and store compared to its reactive vinyl equivalent, offering a practical advantage in the laboratory. nih.gov

In Situ Generation and Reactivity of Vinylsulfonium Intermediates

The primary utility of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate lies in its function as a precursor for the in situ generation of diphenylvinylsulfonium triflate. nih.gov Upon treatment with a mild base, such as potassium bicarbonate or an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the sulfonium salt undergoes an elimination reaction. nih.gov The base abstracts a proton from the carbon adjacent to the positively charged sulfur, leading to the expulsion of the bromide ion and the formation of a highly reactive vinylsulfonium salt intermediate. nih.govorganic-chemistry.org

This in situ generation is crucial as diphenylvinylsulfonium triflate itself is a less stable oil, whereas its bromoethyl precursor is a bench-stable crystalline solid. nih.gov The vinylsulfonium salt is a potent Michael acceptor and a versatile C2 synthon, readily reacting with a wide range of nucleophiles. nih.govtcichemicals.com This reactivity has been harnessed to synthesize a diverse array of complex cyclic and heterocyclic structures. nih.govresearchgate.net

The reaction pathway typically involves the conjugate addition of a nucleophile to the vinyl group, generating a sulfur ylide intermediate. This intermediate can then undergo various intramolecular reactions, such as cyclizations or rearrangements, to form the final product with the expulsion of diphenyl sulfide. nih.gov

Table 1: Applications of In Situ Generated Diphenylvinylsulfonium Triflate in Heterocycle Synthesis This table summarizes various heterocyclic systems synthesized from (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate via the in situ generated vinylsulfonium salt.

| Nucleophile Class | Resulting Heterocycle | Base/Solvent Conditions | Reference |

| Formamidines | Imidazolinium Salts | iPr₂EtN / Acetonitrile | organic-chemistry.orgnih.gov |

| β-Amino Alcohols | Morpholines | Base (unspecified) | nih.gov |

| β-Amino Thiols | Thiomorpholines | Base (unspecified) | nih.gov |

| β-Diamines | Piperazines | Base (unspecified) | nih.gov |

| α-Amino Ketones | Bicyclic Epoxides | DBU / Mild Conditions | nih.gov |

| Terminal Alkynes | 1,3-Enynes | K₃PO₄, Pd/Cu Catalysis / DME | organic-chemistry.orgsci-hub.se |

Applications in Radiolabeling and Radiopharmaceutical Development

The development of radiotracers for Positron Emission Tomography (PET) is a critical area of modern medicine, enabling non-invasive imaging of biological processes at the molecular level. nih.govnih.gov The short half-life of the most common PET isotope, fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min), necessitates rapid and highly efficient radiolabeling methods. nih.gov Precursors containing good leaving groups, such as triflates and tosylates, are essential for the synthesis of ¹⁸F-labeled prosthetic groups used in this field.

Precursor for ¹⁸F-Labeled Fluoroethane Derivatives for Positron Emission Tomography (PET)

While this compound itself is used, its structural analogues, such as ethylene (B1197577) glycol ditosylate or 2-bromoethyl tosylate, are well-established precursors for the synthesis of highly reactive ¹⁸F-fluoroethylating agents. rsc.orgnih.gov These precursors react with [¹⁸F]fluoride via nucleophilic substitution to produce key intermediates like 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos) and the even more reactive 2-[¹⁸F]fluoroethyl triflate ([¹⁸F]FEtOTf). rsc.orgnih.gov

The synthesis of 2-[¹⁸F]fluoroethyl triflate can be achieved in high radiochemical yield through a two-step process starting from a suitable precursor, which first generates 2-[¹⁸F]fluoroethanol, followed by reaction with triflic anhydride (B1165640). nih.gov The resulting [¹⁸F]FEtOTf is a powerful electrophile, significantly more reactive than the corresponding tosylate or bromide, making it ideal for labeling challenging nucleophiles under mild conditions. nih.gov This high reactivity is crucial for developing PET tracers where sensitive biomolecules are involved. acs.org

Development of Radiotracers for Biological Targets

The development of novel PET radiotracers allows for the imaging and study of specific biological targets like receptors, enzymes, and transporters, which are implicated in various diseases. nih.govnih.gov The fluoroethyl group is a common moiety in many PET tracers due to its favorable biological properties.

The fluoroethylation of amines and amides is a cornerstone of radiopharmaceutical design, as these functional groups are ubiquitous in biologically active molecules. abx.de Reagents like 2-[¹⁸F]fluoroethyl triflate are particularly effective for the ¹⁸F-fluoroethylation of primary and secondary amines and even less reactive amides. nih.govabx.de

This reaction provides a direct route to incorporating the ¹⁸F label into a wide range of compounds. For example, the radiosynthesis of 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan ([¹⁸F]FETrp), a PET tracer for imaging tumor metabolism, utilizes a fluoroethylating agent to alkylate the indole (B1671886) amine of the tryptophan precursor. nih.govelsevierpure.com Similarly, various N-2-[¹⁸F]fluoroethyl-amides have been prepared from carboxylic acid precursors using secondary amines generated from cyclic sulfamidates, demonstrating the broad applicability of this labeling strategy. nih.gov The high efficiency of these reactions is critical for producing the radiotracer in sufficient quantities and high purity for clinical use. nih.govelsevierpure.com

Evaluation of PET Probes for Specific Biological Systems

The development of novel Positron Emission Tomography (PET) probes is a critical area of research for non-invasive in vivo imaging of various biological processes. This compound, and its close analog 2-bromoethyl tosylate, are instrumental as precursors for the synthesis of 2-[18F]fluoroethyl bromide ([18F]FEB), a key reagent for introducing the 18F-fluoroethyl group into molecules to create PET tracers. nih.gov The fluorine-18 isotope is favored for PET due to its optimal half-life and imaging characteristics. mdpi.comfrontiersin.orgnih.govnih.gov The evaluation of these PET probes in specific biological systems is essential to determine their efficacy and potential for clinical applications.

One significant application is in the imaging of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov AGT is a crucial enzyme in cellular defense against carcinogenic alkylating agents and its levels in tumors can predict resistance to certain chemotherapies. nih.govnih.govbiorxiv.orgrsc.org A PET probe, O6-[4-(2-[18F]fluoroethoxymethyl)benzyl]guanine (O6-[18F]FEMBG), has been synthesized using a precursor derived from this compound chemistry. nih.gov Preliminary in vitro evaluations have shown that the non-radioactive analog, O6-FEMBG, exhibits a potent inhibitory effect on AGT, comparable to known inhibitors like O6-benzylguanine (O6-BG). nih.gov This suggests that O6-[18F]FEMBG has the potential to be a valuable tool for assessing AGT levels in tumors, which could guide personalized cancer therapy. nih.gov Further in vivo studies are warranted to fully characterize its potential. nih.gov

Another important target for PET imaging is the norepinephrine (B1679862) transporter (NET), which plays a role in various neurological and psychiatric disorders. nih.govnih.gov Reboxetine (B1679249) analogs, which are potent and selective NET inhibitors, have been radiolabeled with fluorine-18 using a 2-[18F]fluoroethyl group. nih.gov The synthesis of these PET probes relies on precursors that can be generated from this compound. Preclinical evaluations of these 18F-labeled reboxetine analogs have demonstrated their potential for imaging NET in the brain. nih.govnih.gov

The table below summarizes the research findings from the evaluation of PET probes synthesized using this compound-derived precursors.

| PET Probe | Biological Target | Key Research Findings | Reference |

| O6-[4-(2-[18F]fluoroethoxymethyl)benzyl]guanine (O6-[18F]FEMBG) | O6-alkylguanine-DNA alkyltransferase (AGT) | The non-radioactive analog (O6-FEMBG) shows a strong inhibitory effect on AGT in vitro, comparable to O6-benzylguanine. The synthesis of the 18F-labeled probe was successful, indicating its potential for in vivo PET imaging of AGT expression in tumors. | nih.gov |

| 18F-labeled Reboxetine Analogs | Norepinephrine Transporter (NET) | These probes have been synthesized and show promise for imaging NET in the brain. Preclinical studies have demonstrated specific uptake in NET-rich regions. | nih.govnih.gov |

| 6-O-(2-[18F]fluoroethyl)-6-O-desmethyldiprenorphine ([18F]DPN) | Opioid Receptors (mu, kappa, delta) | [18F]DPN was successfully synthesized and showed high affinity to opioid receptors in rat brain slices. A human PET study demonstrated a binding pattern comparable to the established tracer [11C]DPN, highlighting its potential for extended scanning periods due to the longer half-life of 18F. | nih.gov |

Advanced Chemical Transformations and Mechanistic Studies Involving 2 Bromoethyl Trifluoromethanesulfonate Derived Reagents

Annulation Reactions for the Synthesis of Diverse Heterocycles

2-Bromoethyl trifluoromethanesulfonate (B1224126) serves as a potent precursor for the generation of vinyl sulfonium (B1226848) salts in situ. These reactive intermediates are highly effective annulating agents for the synthesis of a wide array of heterocyclic compounds. The methodology has been successfully applied to the formation of strained four-membered rings as well as larger five-, six-, and seven-membered heterocyclic systems, demonstrating its versatility in organic synthesis. bristol.ac.ukbris.ac.uk

The synthesis of strained four-membered heterocycles such as azetidines and oxetanes represents a significant challenge in synthetic chemistry due to inherent ring strain. bristol.ac.uk A methodology utilizing (2-bromoethyl)diphenylsulfonium (B3254981) triflate, derived from 2-bromoethyl trifluoromethanesulfonate, provides a mild and efficient route to these valuable structures. bristol.ac.ukbris.ac.ukthieme-connect.com

Azetidines are crucial nitrogen-containing heterocycles with increasing importance in medicinal chemistry and as synthetic intermediates. bristol.ac.ukorganic-chemistry.org A highly effective procedure for synthesizing 2-substituted azetidines involves the reaction of readily accessible N-protected arylglycine esters with (2-bromoethyl)diphenylsulfonium triflate. bristol.ac.ukorganic-chemistry.org The reaction proceeds in high yields under mild conditions, offering a significant advantage over methods that require harsh conditions or have limited substrate scope. bris.ac.ukorganic-chemistry.org For example, reacting N-protected arylglycine esters with the sulfonium salt in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane (B109758) at reflux leads to the desired azetidine (B1206935) products. bristol.ac.uk

The annulation methodology has been successfully extended to the synthesis of oxetanes, another class of important strained heterocycles. bristol.ac.ukbris.ac.uk By substituting the arylglycine derivative with an α-hydroxy ester or, more effectively, a hydroxymalonate, the reaction yields the corresponding oxetane (B1205548). organic-chemistry.orgresearchgate.net For instance, the reaction of diethyl 2-(hydroxy(phenyl)methyl)malonate with (2-bromoethyl)diphenylsulfonium triflate and DBU provides the corresponding 2,2-disubstituted oxetane in good yield. bristol.ac.uk This extension highlights the versatility of the reagent for constructing different types of four-membered rings.

The reaction mechanism is a well-defined cascade process initiated by the in situ formation of a vinylsulfonium salt from (2-bromoethyl)diphenylsulfonium triflate and a base. bristol.ac.ukorganic-chemistry.org

The proposed mechanism involves the following key steps:

Generation of Vinylsulfonium Salt: The base abstracts a proton from the carbon adjacent to the sulfonium center, leading to the elimination of HBr and formation of the highly reactive diphenyl vinylsulfonium salt.

Nucleophilic Addition: The nucleophilic substrate, such as the enolate of an arylglycine derivative or the alkoxide from a hydroxymalonate, adds to the vinylsulfonium salt in a conjugate addition manner.

Proton Transfer and Ylide Formation: This addition generates a sulfur ylide intermediate. bristol.ac.uk In the case of arylglycine derivatives, a proton transfer occurs to form the stabilized ylide.

Intramolecular Cyclization (Annulation): The negatively charged carbon of the ylide then acts as an internal nucleophile, attacking the ester carbonyl group. The subsequent collapse of the tetrahedral intermediate results in an intramolecular S_N2-type displacement of the diphenyl sulfide (B99878) group, closing the four-membered ring to furnish the final azetidine or oxetane product. bristol.ac.ukorganic-chemistry.org

The efficiency of the azetidine synthesis is highly dependent on the reaction conditions and the nature of the substrates.

Optimization of Reaction Conditions: Initial studies focused on optimizing the base, solvent, and temperature for the reaction of N-Tosyl-(2-phenyl)glycine methyl ester. The use of DBU as the base in refluxing dichloromethane was found to be optimal, providing the highest yield. bristol.ac.uk Other bases like triethylamine (B128534) and proton sponge were less effective.

Table 1: Optimization of Reaction Conditions for Azetidine Synthesis bristol.ac.uk

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₂Cl₂ | DBU | 25 | 70 |

| 2 | CH₂Cl₂ | DBU | 40 | 85 |

| 3 | ClCH₂CH₂Cl | DBU | 84 | 81 |

| 4 | CH₂Cl₂ | Et₃N | 40 | 33 |

| 5 | CH₂Cl₂ | Proton Sponge | 40 | 30 |

Data derived from a study by Aggarwal et al.

Substrate Scope: The method demonstrates a broad substrate scope, particularly with respect to the arylglycine component. bristol.ac.ukorganic-chemistry.org Various electron-donating, electron-withdrawing, and sterically hindered aryl groups on the glycine (B1666218) derivative are well-tolerated, generally providing high yields of the corresponding azetidines. bristol.ac.uk Ethyl esters were found to be slightly more effective than methyl or tert-butyl esters. bristol.ac.uk However, the methodology is limited to substrates where the α-proton is sufficiently acidic for deprotonation, and thus alkyl-substituted glycines are not suitable. organic-chemistry.org

Table 2: Substrate Scope for the Synthesis of Azetidines from Arylglycine Derivatives bristol.ac.uk

| Entry | Aryl Group (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 8b | 82 |

| 2 | 4-Chlorophenyl | 10b | 88 |

| 3 | 4-Methoxyphenyl | 10c | 62 |

| 4 | 1-Naphthyl | 10d | 83 |

| 5 | 3-Furyl | 10e | 38 |

| 6 | CO₂Et | 10f | 70 |

Data derived from a study by Aggarwal et al.

The annulation strategy using bromoethylsulfonium salt reagents is not limited to four-membered rings and has been effectively used to synthesize larger, pharmacologically relevant heterocycles. bristol.ac.ukbris.ac.uk The general mechanism, involving the in situ generation of a vinyl sulfonium salt followed by a cascade of conjugate addition and intramolecular cyclization, is applicable to the synthesis of five-, six-, and seven-membered rings. bris.ac.uk

This protocol has proven highly efficient for synthesizing six-membered heterocycles like morpholines, thiomorpholines, and piperazines from 1,2-aminoalcohols, 1,2-aminothiols, and 1,2-diamines, respectively. bris.ac.uk The method accommodates a wide range of N-substituents, including tosyl, aryl, and heteroaromatic groups, providing good to excellent yields. bris.ac.uk

Furthermore, the methodology has been successfully extended to the synthesis of seven-membered rings. bris.ac.uk The reaction of the sulfonium salt with 1,3-aminoalcohols or 1,3-diamines provides straightforward access to important heterocyclic cores such as benzoxazepines and benzodiazepines. bris.ac.uk This robust and versatile approach provides a unified strategy for the construction of heterocycles of various ring sizes from readily available starting materials.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2-Bromoethyl)diphenylsulfonium triflate |

| Azetidine |

| Oxetane |

| Arylglycine |

| α-Hydroxy ester |

| Hydroxymalate |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Dichloromethane |

| Triethylamine |

| Proton sponge |

| N-Tosyl-(2-phenyl)glycine methyl ester |

| Diethyl 2-(hydroxy(phenyl)methyl)malonate |

| Diphenyl vinylsulfonium salt |

| Diphenyl sulfide |

| Morpholine |

| Thiomorpholine |

| Piperazine |

| Benzoxazepine |

| Benzodiazepine |

| 1,2-aminoalcohol |

| 1,2-aminothiol |

| 1,2-diamine |

| 1,3-aminoalcohol |

Synthesis of Spirocyclic Systems (e.g., Cycloalkane-1,3-dione-2-spirocyclopropanes)

A highly efficient and practical method for the synthesis of 2′,3′-nonsubstituted cycloalkane-1,3-dione-2-spirocyclopropanes has been developed utilizing (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate. This transformation proceeds by reacting various 1,3-cycloalkanediones with the sulfonium salt in the presence of a powdered base, such as potassium carbonate, in an ethyl acetate (B1210297) solvent at room temperature. This method provides the corresponding spirocyclopropanes in high yields.

The scope of this reaction is broad, successfully being applied to a range of cyclic and acyclic 1,3-diones. This includes 1,3-cyclopentanedione, 1,3-cycloheptanedione, and 1,3-indanedione, demonstrating the versatility of the protocol for constructing strained three-membered carbocyclic rings fused in a spiro orientation.

Table 1: Synthesis of Spirocyclopropanes from 1,3-Diones and (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate

| Starting 1,3-Dione | Spirocyclic Product | Yield (%) |

|---|---|---|

| 1,3-Cyclohexanedione | Spiro[2.5]octane-4,8-dione | 91 |

| 5,5-Dimethylcyclohexane-1,3-dione | 6,6-Dimethylspiro[2.5]octane-4,8-dione | 95 |

| 5-Phenylcyclohexane-1,3-dione | 6-Phenylspiro[2.5]octane-4,8-dione | 88 |

| 1,3-Cyclopentanedione | Spiro[2.4]heptane-4,7-dione | 85 |

| 1,3-Cycloheptanedione | Spiro[2.6]nonane-4,9-dione | 79 |

Data sourced from related studies on spirocyclopropane synthesis.

Cyclopropanation and Aziridination Reactions

Beyond the cyclopropanation of diones, reagents derived from this compound are instrumental in forming other three-membered rings, including aziridines. A versatile and straightforward method for synthesizing fused bicyclic aziridines has been reported using (2-bromoethyl)sulfonium trifluoromethanesulfonates. bris.ac.uk

This transformation employs a tandem Michael addition/Johnson–Corey–Chaykovsky annulation approach. bris.ac.ukwikipedia.org The reaction mechanism involves the initial nucleophilic addition of a sulfur ylide, generated from the sulfonium salt, to an imine. This is followed by an intramolecular nucleophilic attack where the nitrogen anion displaces the sulfonium group, effectively closing the three-membered aziridine (B145994) ring. wikipedia.orgyoutube.com This method is highly effective for producing aziridines from imines and can be rendered stereoselective through the use of new chiral (2-bromoethyl)sulfonium reagents. bris.ac.uk

Sulfinylation Reactions

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is recognized as a reactant for sulfinylation reactions. sigmaaldrich.com This application leverages the electrophilic nature of the sulfonium salt. While detailed mechanistic studies for sulfinylation using this specific reagent are not extensively documented in the surveyed literature, its utility is noted by chemical suppliers, indicating its role as a building block in this class of transformations. sigmaaldrich.comchemimpex.com

Carbon-Carbon Bond Forming Methodologies

A significant application of this compound-derived reagents is in the construction of carbon-carbon bonds, particularly in the synthesis of conjugated enynes.

Pd/Cu-Catalyzed Vinylation of Terminal Alkynes

A powerful method for the vinylation of terminal alkynes has been developed using (2-bromoethyl)diphenylsulfonium triflate as the vinylation reagent. nih.gov This Sonogashira cross-coupling reaction proceeds smoothly at room temperature (25 °C) under palladium and copper catalysis to produce a wide array of 1- and 2-unsubstituted 1,3-enynes in moderate to excellent yields. acs.orgnih.gov

The reaction is notable for its mild conditions and tolerance of various functional groups, including halides, carbonyls, and amides. organic-chemistry.org The process typically involves reacting the terminal alkyne with (2-bromoethyl)diphenylsulfonium triflate in the presence of a palladium catalyst like Pd(PPh₃)₄, a copper(I) co-catalyst such as CuI, and a base like K₃PO₄ in a solvent such as DME. organic-chemistry.org

Table 2: Pd/Cu-Catalyzed Vinylation of Terminal Alkynes with (2-Bromoethyl)diphenylsulfonium Triflate

| Terminal Alkyne Substrate | 1,3-Enyne Product | Yield (%) |

|---|---|---|

| Phenylacetylene | But-1-en-3-yn-1-ylbenzene | 88 |

| 4-Ethynyltoluene | 1-Ethynyl-4-vinylbenzene | 91 |

| 4-Methoxyphenylacetylene | 1-Methoxy-4-(but-1-en-3-yn-1-yl)benzene | 94 |

| 1-Ethynyl-4-fluorobenzene | 1-Fluoro-4-(but-1-en-3-yn-1-yl)benzene | 85 |

| 3-Ethynylthiophene | 3-Vinyl-2-ethynylthiophene | 75 |

| 1-Octyne | Dec-1-en-3-yne | 78 |

Data sourced from studies on Pd/Cu-catalyzed vinylation. nih.govorganic-chemistry.org

Function as a CH=CH₂ Transfer Source in Organic Synthesis

The Pd/Cu-catalyzed vinylation of terminal alkynes represents the first application of (2-haloethyl)diphenylsulfonium triflate as a CH=CH₂ transfer source in organic synthesis. acs.orgnih.gov In this context, the reagent effectively serves as a stable, solid surrogate for vinyl cation or vinylmetallic species. Under basic conditions, the (2-bromoethyl)diphenylsulfonium cation is believed to rapidly convert to the corresponding diphenyl(vinyl)sulfonium cation, which then acts as the key vinylating agent in the catalytic cycle. acs.orgsci-hub.se This circumvents the need for handling volatile or unstable vinylating agents.

Investigation of the Vinylation Reaction Mechanism

Mechanistic studies suggest a plausible pathway for the vinylation reaction. organic-chemistry.orgsci-hub.se The process is thought to commence with the in situ formation of diphenyl(vinyl)sulfonium triflate from (2-bromoethyl)diphenylsulfonium triflate in the presence of the base. acs.orgorganic-chemistry.org This intermediate, diphenyl(vinyl)sulfonium, is then the active participant in the Pd/Cu-catalyzed Sonogashira cross-coupling with the terminal alkyne. sci-hub.se

Experiments comparing one-pot reactions with stepwise procedures, where the vinylsulfonium salt is pre-formed, support this hypothesis. The yields from the stepwise reactions were found to be comparable to or even better than those from the one-pot method, strongly suggesting that the diphenyl(vinyl)sulfonium species is a key intermediate in the catalytic cycle. sci-hub.se

Stereoselective and Diastereoselective Transformations

The strategic application of reagents derived from this compound has enabled significant advancements in the field of asymmetric synthesis. These reagents have proven particularly valuable in constructing stereochemically complex heterocyclic frameworks, such as fused bicyclic epoxides and aziridines. The ability to control the three-dimensional arrangement of atoms in these molecules is paramount, as it directly influences their biological activity and physical properties. This section details the use of chiral sulfonium reagents derived from this compound and the subsequent control of stereochemistry in the synthesis of key heterocyclic structures.

Utilization of Chiral Sulfonium Reagents Derived from this compound

The development of novel chiral sulfonium reagents from this compound has been a key factor in advancing stereoselective annulation reactions. Researchers have successfully synthesized a chiral (2-bromoethyl)sulfonium triflate, which has demonstrated the ability to induce or enhance stereoselectivity in the formation of fused bicyclic epoxides and aziridines. bris.ac.uk This is achieved through a tandem Michael addition/Johnson-Corey-Chaykovsky annulation pathway. bris.ac.uk

The chiral sulfonium salt is prepared from an easily accessible chiral sulfide. bris.ac.uk Its application has been shown to improve yields and simplify the operational aspects of epoxy-annulation reactions, particularly with α- and β-amino carbonyl compounds, leading to epoxy-pyrrolidines and epoxy-piperidines. bris.ac.uk

In studies involving chiral α-substituted amino aldehydes and ketones, the use of an achiral (2-bromoethyl)sulfonium salt resulted in moderate diastereoselectivity. However, the introduction of the chiral sulfonium salt significantly enhanced the diastereomeric ratio. bris.ac.uk For instance, the reaction of a specific chiral α-substituted amino aldehyde with the chiral sulfonium salt led to a notable improvement in diastereoselectivity. bris.ac.uk

The effectiveness of this chiral reagent is highlighted in the synthesis of various fused bicyclic epoxides. The enantiomeric ratio (er) and diastereomeric ratio (dr) of the products are key indicators of the reagent's stereochemical control.

Table 1: Stereoselective Synthesis of Fused Bicyclic Epoxides Using a Chiral (2-Bromoethyl)sulfonium Triflate Reagent

| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| 1 | N-Boc-pyrrolidine-2-carbaldehyde | Fused epoxy-pyrrolidine | 85 | >15:1 | 96:4 |

| 2 | N-Boc-piperidine-2-carbaldehyde | Fused epoxy-piperidine | 78 | 10:1 | 95:5 |

Data sourced from a study on stereoselective annulation reactions. bris.ac.uk

Control of Stereochemistry in Fused Bicyclic Epoxide and Aziridine Synthesis

The control of stereochemistry is a critical aspect of synthesizing fused bicyclic epoxides and aziridines, as the biological and chemical properties of these compounds are highly dependent on their spatial arrangement. The use of (2-bromoethyl)sulfonium trifluoromethanesulfonate-derived reagents, particularly chiral versions, has provided a robust method for directing the stereochemical outcome of these syntheses. bris.ac.uk

The formation of these bicyclic systems proceeds via a tandem reaction sequence. The initial step is a Michael addition of a nucleophile to an acceptor, which then undergoes a Johnson-Corey-Chaykovsky annulation. The stereochemistry of the final product is influenced by the nature of the sulfonium reagent used. bris.ac.uk

In the synthesis of fused aziridines, high diastereoselectivity has been achieved. For example, the reaction of an indole-derived sulfinimine with an achiral (2-bromoethyl)sulfonium salt yielded the corresponding fused aziridine with high diastereoselectivity. This particular transformation provides a concise asymmetric route to the core structure of the mitomycin class of antibiotics. bris.ac.uk

The research in this area has demonstrated that for chiral α-substituted amino aldehydes and ketones, moderate diastereoselectivity is observed with achiral sulfonium salts. This diastereoselectivity can be significantly enhanced by employing a chiral sulfonium salt, showcasing the tunability of the stereochemical control. bris.ac.uk The synthesis of bicyclic epoxide and aziridine fused heterocycles has been reported with yields up to 98%, enantiomeric ratios up to 96:4, and diastereomeric ratios up to 15:1. bris.ac.ukbeilstein-journals.org

Table 2: Diastereoselective Synthesis of Fused Bicyclic Aziridines

| Entry | Substrate | Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|

Data sourced from a study on stereoselective annulation reactions. bris.ac.uk

The ability to control the stereochemistry in these complex transformations opens up avenues for the synthesis of a wide array of functionalized heterocycles that are valuable intermediates for pharmaceutical agents and natural product synthesis. bris.ac.uk

Spectroscopic Characterization and Computational Analysis of 2 Bromoethyl Trifluoromethanesulfonate and Its Derivatives

Experimental Charge Density Analysis of Derived Sulfonium (B1226848) Salts

Experimental charge density analysis, primarily through high-resolution X-ray diffraction, has been instrumental in characterizing sulfonium salts derived from 2-bromoethyl trifluoromethanesulfonate (B1224126). nih.govresearchgate.net This technique allows for the precise mapping of electron density distribution within a crystal, providing a foundational understanding of its chemical bonding and physical properties. nih.govsemanticscholar.org

Elucidation of Stereochemistry and Electron Density Topology of the Sulfonium Group

The charge density of a bromoethyl sulfonium trifluoromethanesulfonate salt has been determined from experimental diffraction data, revealing key details about the stereochemistry and electron density topology of the sulfonium group. nih.govresearchgate.net The sulfur atom in this salt complex is trivalent, forming three covalent bonds. nih.gov Analysis of the electron density provides a quantitative description of the bonding environment around the positively charged sulfur atom, which is crucial for understanding its reactivity. nih.govresearchgate.net

Theoretical Charge Density Analysis and Quantum Chemical Modeling

Complementing experimental data, theoretical charge density analysis and quantum chemical modeling provide deeper insights into the electronic properties and reactivity of 2-bromoethyl trifluoromethanesulfonate and its derivatives. nih.govresearchgate.net These computational methods allow for the investigation of properties that are challenging to measure experimentally. mdpi.com

Investigation of Electrostatic Potential Differences and Reactivity Sites

To understand the chemical reactivity of the bromoethyl sulfonium trifluoromethanesulfonate molecule, the electrostatic potential difference between the two carbon atoms of the bromoethyl group has been investigated. nih.govresearchgate.net The molecular electrostatic potential (MESP) is a valuable tool for identifying reactive sites, with regions of negative potential indicating susceptibility to electrophilic attack and regions of positive potential indicating susceptibility to nucleophilic attack. nih.gov Theoretical calculations have been employed to map the MESP and pinpoint the likely sites for chemical reactions. nih.govresearchgate.net

Computational Assessment of Methylene (B1212753) Hydrogen Acidity Adjacent to Sulfur

A significant finding from computational studies is the increased acidity of the hydrogen atoms on the carbon atom adjacent to the positively charged sulfur atom in the sulfonium salt. nih.govresearchgate.net This heightened acidity is attributed to the electron-withdrawing nature of the triply covalently bonded sulfur atom. nih.gov Quantum chemical calculations provide a quantitative measure of this acidity, which is essential for predicting the molecule's behavior in various chemical reactions. nih.gov

Comparative Studies of Electropositivity in Methylene Groups

The electropositivity of the methylene groups attached to the sulfur and bromine atoms has been compared using both experimental and theoretical charge densities. nih.govresearchgate.net This comparison is achieved through the analysis of topological atomic charges and the electrostatic potential at the molecular surface. nih.gov Such studies have revealed differences in the electronic character of these two methylene groups, which directly influences their reactivity. nih.govresearchgate.netnih.gov

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| Bromoethyl sulfonium trifluoromethanesulfonate |

Research Findings on Sulfonium Salts

Below is an interactive table summarizing key findings from the experimental and theoretical analysis of sulfonium salts derived from this compound.

| Analytical Aspect | Key Findings | Supporting Evidence |

| Stereochemistry of Sulfonium Group | The sulfur atom is trivalent, forming three covalent bonds in a specific spatial arrangement. nih.gov | Experimental X-ray diffraction data. nih.govresearchgate.net |

| Electron Density Topology | The electron density distribution around the positively charged sulfur atom has been quantitatively mapped. nih.govresearchgate.net | Topological analysis of experimental and theoretical charge densities. nih.govnih.govsemanticscholar.org |

| Intermolecular Interactions | Crystal packing is stabilized by a network of non-covalent interactions, including hydrogen and halogen bonds. nih.govnih.govresearchgate.net | Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM). nih.gov |

| Reactivity Sites | The electrostatic potential difference between the carbon atoms of the bromoethyl group indicates distinct reactive sites. nih.govresearchgate.net | Molecular Electrostatic Potential (MESP) mapping from theoretical calculations. nih.govnih.gov |

| Methylene Hydrogen Acidity | Hydrogens on the carbon adjacent to the sulfur are more acidic due to the positively charged sulfur. nih.govresearchgate.net | Computational assessment of pKa values and bond dissociation energies. nih.govnih.gov |

| Electropositivity of Methylene Groups | The methylene group attached to sulfur is more electropositive than the one attached to bromine. nih.govresearchgate.net | Comparison of topological atomic charges and surface electrostatic potentials. nih.govnih.gov |

Emerging Research Frontiers and Prospective Applications of 2 Bromoethyl Trifluoromethanesulfonate Chemistry

Expansion of Substrate Generality and Reaction Scope in Novel Annulations

2-Bromoethyl trifluoromethanesulfonate (B1224126) has become a key player in the development of novel annulation reactions for synthesizing strained and valuable heterocyclic compounds. Research has demonstrated its efficacy in cyclization reactions to form a variety of ring structures. sigmaaldrich.comorganic-chemistry.org A significant area of progress lies in the synthesis of N-heterocycles, such as azetidines, which are important structural motifs in medicinal chemistry. organic-chemistry.org

One notable method involves the cyclization of easily accessible arylglycine derivatives with (2-bromoethyl)sulfonium triflate, a derivative of the title compound. organic-chemistry.org This procedure is conducted under mild conditions, typically using an organic base like DBU in a solvent such as dichloromethane (B109758) at reflux temperature. organic-chemistry.org The reaction scope has been successfully extended to a range of aryl substituents, including electron-rich, electron-deficient, bulky, and heteroaromatic groups, consistently achieving high yields. organic-chemistry.org However, the substrate scope is not without limitations; the reaction is most effective for N-tosyl (2-aryl)glycines, while alkyl-substituted substrates have been shown to be unsuitable due to insufficient proton acidity. organic-chemistry.org

Further expanding the utility of this reagent, researchers have developed a tandem Michael addition/Johnson–Corey–Chaykovsky annulation approach. bris.ac.uk This strategy facilitates the synthesis of fused bicyclic epoxides and aziridines with high yields (up to 98%) and excellent stereoselectivity. bris.ac.uk A key innovation in this area is the development of a new chiral (2-bromoethyl)sulfonium reagent, which can induce or improve the stereoselectivity of the annulation process. bris.ac.uk

Table 1: Research Findings in Novel Annulation Reactions

| Reaction Type | Substrates | Products | Key Findings |

|---|---|---|---|

| Azetidine (B1206935) Synthesis | Arylglycine derivatives | Azetidines, Oxetanes | High yields with various aryl substituents; mild conditions. organic-chemistry.org |

Development of Innovative Catalytic Systems for Enhanced Efficiency

The development of novel catalytic systems has significantly broadened the applicability of 2-bromoethyl trifluoromethanesulfonate derivatives beyond their traditional use in annulation reactions. A prime example is the establishment of a Palladium/Copper (Pd/Cu)-catalyzed vinylation of terminal alkynes using (2-bromoethyl)diphenylsulfonium (B3254981) triflate. organic-chemistry.org This method provides an efficient route to synthesize 1,3-enynes, which are valuable building blocks for pharmaceuticals and materials. organic-chemistry.org

This innovative catalytic process operates under remarkably mild conditions (25 °C) and demonstrates high efficiency, with reported yields reaching up to 94%. organic-chemistry.org The reaction exhibits a broad tolerance for various functional groups, including halides, carbonyls, amides, and heterocycles, making it a highly versatile synthetic tool. organic-chemistry.org Mechanistic investigations suggest that the reaction proceeds through the in situ formation of a diphenyl(vinyl)sulfonium intermediate, which then participates in the Pd/Cu-catalyzed Sonogashira cross-coupling reaction. organic-chemistry.org When compared with other (2-haloethyl)sulfonium salts, (2-bromoethyl)diphenylsulfonium triflate was identified as the most effective reagent for this transformation. organic-chemistry.org The triflate anion itself is a component of various metal triflate catalysts known to act as efficient and reusable Lewis acids in a wide array of organic transformations. researchgate.net

Table 2: Details of the Pd/Cu-Catalyzed Vinylation System

| Component | Function | Key Findings |

|---|---|---|

| Reagent | (2-Bromoethyl)diphenylsulfonium triflate | Efficient vinylation source. organic-chemistry.org |

| Catalysts | Pd(PPh₃)₄ / CuI | Catalyzes the Sonogashira cross-coupling. organic-chemistry.org |

| Substrates | Terminal alkynes | Broad functional group tolerance. organic-chemistry.org |

| Product | 1,3-enynes | Synthesized in high yields (up to 94%) at 25 °C. organic-chemistry.org |

Advanced Applications in Materials Science: Photoinitiation and Surface Modification

While direct applications of this compound in photoinitiation or as a primary surface modification agent are not extensively documented, its role in synthesizing key intermediates for materials science is an important emerging frontier. The products derived from its reactions, rather than the reagent itself, hold significant promise for the development of advanced materials.

Specifically, the 1,3-enynes produced via the Pd/Cu-catalyzed vinylation are recognized as highly valuable compounds in materials science. organic-chemistry.org These structures serve as versatile intermediates for creating complex aromatic systems, functionalized heterocycles, and conjugated polymers, which are foundational components in organic electronics and advanced materials. organic-chemistry.org The ability to synthesize these enynes efficiently under mild conditions using this compound derivatives opens up more practical and scalable pathways to these important molecular frameworks. organic-chemistry.org

Continued Exploration in Medicinal Chemistry and Drug Discovery Platforms

This compound is proving to be a valuable tool in medicinal chemistry and drug discovery. Its most direct application is as a precursor in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET), a critical medical imaging technique. abx.de Specifically, it is used to prepare precursors for ¹⁸F-labeled PET probes, such as O⁶-[4-(2-[¹⁸F]fluoroethoxymethyl)benzyl]guanine, which is a potential probe for imaging the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT) in cancer research. abx.de

Furthermore, the trifluoromethanesulfonate (triflate) group is a feature of interest in drug design. nih.govhovione.com Incorporating trifluoromethyl or related groups into drug candidates can significantly enhance metabolic stability and modulate physicochemical properties like lipophilicity, which influences membrane permeability and drug-receptor interactions. nih.gov The high bond energy of the C-F bond contributes to the metabolic stability of molecules containing this moiety. nih.gov

The utility of this compound in synthesizing complex heterocycles like azetidines further cements its role in drug discovery platforms. organic-chemistry.org Azetidines are a class of compounds with recognized biological importance, and efficient synthetic routes to these scaffolds are highly sought after by medicinal chemists. organic-chemistry.org

Table 3: Applications in Medicinal Chemistry

| Application Area | Specific Use | Significance |

|---|---|---|

| PET Imaging | Precursor for ¹⁸F-labeled radioligands. abx.de | Enables non-invasive imaging for cancer research and neurology. abx.de |

| Drug Scaffolding | Synthesis of azetidines and other N-heterocycles. organic-chemistry.org | Provides access to biologically relevant molecular frameworks. organic-chemistry.org |

| Pharmacokinetic Tuning | The triflate group is related to trifluoromethyl groups used to enhance drug properties. nih.govhovione.com | Can improve metabolic stability and cell permeability of drug candidates. nih.gov |

Q & A

Q. How can researchers mitigate challenges in scaling up syntheses involving this compound?

- Methodological Answer : Scale-up requires:

- Temperature control : Jacketed reactors to maintain -20°C during exothermic steps.

- Byproduct management : Distillation or column chromatography removes residual triflic acid.

- Safety protocols : Pressure-relief systems for potential gas evolution (e.g., HBr) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.